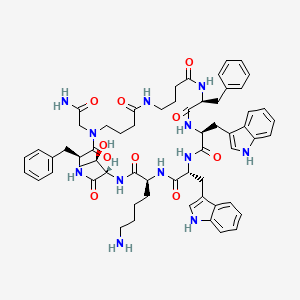

Veldoreotide

Description

amino acid sequence in first source

Properties

CAS No. |

252845-37-7 |

|---|---|

Molecular Formula |

C60H74N12O10 |

Molecular Weight |

1123.3 g/mol |

IUPAC Name |

2-[(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3,18-dibenzyl-6-[(1R)-1-hydroxyethyl]-12,15-bis(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20,25-octaoxo-1,4,7,10,13,16,19,24-octazacyclooctacos-1-yl]acetamide |

InChI |

InChI=1S/C60H74N12O10/c1-37(73)54-59(81)70-50(31-39-18-6-3-7-19-39)60(82)72(36-51(62)74)29-15-26-52(75)63-28-14-25-53(76)66-47(30-38-16-4-2-5-17-38)56(78)68-49(33-41-35-65-45-23-11-9-21-43(41)45)58(80)69-48(32-40-34-64-44-22-10-8-20-42(40)44)57(79)67-46(55(77)71-54)24-12-13-27-61/h2-11,16-23,34-35,37,46-50,54,64-65,73H,12-15,24-33,36,61H2,1H3,(H2,62,74)(H,63,75)(H,66,76)(H,67,79)(H,68,78)(H,69,80)(H,70,81)(H,71,77)/t37-,46+,47+,48-,49+,50+,54+/m1/s1 |

InChI Key |

ABFNTRQPWNXUHA-VEVJRHMJSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CCCC(=O)NCCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC(=O)N)CC7=CC=CC=C7)O |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)N(CCCC(=O)NCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC(=O)N)CC7=CC=CC=C7)O |

Appearance |

Solid powder |

Other CAS No. |

252845-37-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Veldoreotide; Somatoprim; DG 3173; DG-3173; DG3173; PTR 3173; PTR-3173; PTR3173; COR 005; COR-005; COR005 |

Origin of Product |

United States |

Foundational & Exploratory

Veldoreotide: A Technical Overview of its Binding and Signaling Properties at Somatostatin Receptors SSTR2, SSTR4, and SSTR5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veldoreotide (also known as COR-005, DG3173, and PTR-3173) is a synthetic somatostatin analog that has demonstrated significant interactions with somatostatin receptor subtypes 2 (SSTR2), 4 (SSTR4), and 5 (SSTR5).[1][2][3] As a full agonist at these receptors, this compound holds potential for therapeutic applications in conditions where these receptors are implicated, such as in certain neuroendocrine tumors and hormonal disorders.[1][4] This technical guide provides a comprehensive overview of the binding affinity, experimental protocols, and signaling pathways associated with this compound's activity at SSTR2, SSTR4, and SSTR5.

Data Presentation: Functional Activity of this compound

| Receptor Subtype | Cell Line | Parameter | This compound | Octreotide | Pasireotide |

| SSTR2 | HEK293 | Emax (%) | 98.4[1] | - | - |

| SSTR4 | HEK293 | Emax (%) | 99.5[1] | 27.4[1] | 52.0[1] |

| SSTR5 | HEK293 | Emax (%) | 96.9[1] | - | - |

Table 1: Comparative efficacy (Emax) of this compound and other somatostatin analogs at SSTR2, SSTR4, and SSTR5 in HEK293 cells.[1]

Experimental Protocols

The primary method cited for determining the functional activity of this compound is a fluorescence-based membrane potential assay.

Fluorescence-Based Membrane Potential Assay for G-protein Signaling

This assay assesses the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels as a downstream indicator of SSTR activation.

Objective: To measure the agonist-induced activation of SSTR2, SSTR4, and SSTR5 by this compound.

Cell Lines:

-

Human Embryonic Kidney 293 (HEK293) cells stably co-expressing the individual human SSTR subtype (SSTR2, SSTR4, or SSTR5) and GIRK2 channels.[1]

-

Human pancreatic neuroendocrine tumor (BON-1) cells stably expressing the individual SSTR subtypes.[1]

Methodology:

-

Cell Preparation: Cells are seeded in 96-well plates and cultured to confluence.

-

Assay Buffer: A Hanks' Balanced Salt Solution (HBSS) buffered with HEPES is typically used.

-

Fluorescent Dye Loading: A membrane potential-sensitive fluorescent dye is loaded into the cells.

-

Compound Preparation: this compound and other reference compounds are prepared at various concentrations in the assay buffer.

-

Fluorescence Measurement:

-

Baseline fluorescence is measured using a microplate reader (e.g., FlexStation 3).

-

The test compound (this compound) is added to the wells.

-

The change in fluorescence, indicative of membrane potential alteration due to GIRK channel activation, is recorded over time.[1]

-

-

Data Analysis: The change in fluorescence is used to generate concentration-response curves and calculate parameters such as Emax and potency.

References

- 1. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist [mdpi.com]

- 2. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist | Semantic Scholar [semanticscholar.org]

- 4. SAT-305 this compound (COR005) Mechanisms of Action Studies: Comparison to Octreotide and Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]

Veldoreotide's Mechanism of Action in Pituitary Adenomas: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veldoreotide (also known as COR-005 or somatoprim) is a synthetic somatostatin analog (SSA) that represents a promising therapeutic agent for the management of pituitary adenomas. Its unique receptor binding profile and potent agonist activity at multiple somatostatin receptor subtypes (SSTRs) distinguish it from first and second-generation SSAs. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action in pituitary adenoma cells, with a focus on its receptor binding, signal transduction pathways, and downstream cellular effects.

This compound's Somatostatin Receptor Binding and Agonist Activity

This compound is characterized by its high affinity and full agonist activity at somatostatin receptor subtypes 2 (SSTR2), 4 (SSTR4), and 5 (SSTR5)[1][2][3]. This multi-receptor targeting is a key feature that may offer therapeutic advantages, particularly in tumors that are resistant to SSAs with more limited receptor profiles[2].

Quantitative Analysis of Receptor Activation

The efficacy of this compound in activating its target receptors has been quantified in cellular assays. The maximal effect (Emax) of this compound at SSTR2, SSTR4, and SSTR5 is comparable to that of the endogenous ligand somatostatin-14, indicating its status as a full agonist[1]. In contrast, other SSAs like octreotide and pasireotide exhibit different receptor activation profiles.

| Somatostatin Analog | SSTR2 Emax (%) | SSTR4 Emax (%) | SSTR5 Emax (%) |

| This compound | 98.4 [1] | 99.5 [1] | 96.9 [1] |

| Octreotide | High | 27.4[1] | Moderate |

| Pasireotide | Moderate | 52.0[1] | High |

Table 1: Maximal Efficacy (Emax) of this compound and Other Somatostatin Analogs at Human SSTRs. Data are presented as the percentage of maximal response relative to the natural ligand somatostatin.

Signal Transduction Pathways

Upon binding to SSTR2, SSTR4, and SSTR5 on pituitary adenoma cells, this compound initiates a cascade of intracellular signaling events. These pathways are primarily mediated by inhibitory G-proteins (Gi/o) and lead to the suppression of hormone secretion and cell proliferation[4][5].

Inhibition of Adenylyl Cyclase and cAMP Production

A primary mechanism of action for this compound is the inhibition of adenylyl cyclase activity through the activation of Gi proteins. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[6][7][8]. Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), a key regulator of hormone synthesis and secretion in pituitary cells.

Modulation of Ion Channels

This compound also influences the activity of ion channels in pituitary adenoma cells. Activation of SSTRs can lead to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization. This hyperpolarization, along with the inhibition of voltage-gated calcium channels, reduces calcium influx, a critical step for hormone exocytosis.

Regulation of MAPK and PI3K/Akt Pathways

The antiproliferative effects of this compound are mediated, in part, through the modulation of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways[9]. Activation of SSTRs can lead to the dephosphorylation and inactivation of key components of these pathways, such as extracellular signal-regulated kinase (ERK), thereby inhibiting cell growth and promoting apoptosis. The specific contribution of SSTR4 to the modulation of these pathways in pituitary adenomas is an area of active investigation.

Cellular Effects in Pituitary Adenomas

The activation of the aforementioned signaling pathways by this compound culminates in significant antisecretory and antiproliferative effects in pituitary adenoma cells.

Inhibition of Hormone Secretion

This compound has been shown to potently inhibit the secretion of hormones from pituitary adenomas, including growth hormone (GH) from somatotroph adenomas[2]. This effect is a direct consequence of the reduction in intracellular cAMP and calcium levels.

Antiproliferative Effects

This compound also exerts antiproliferative effects on pituitary tumor cells. In vitro studies have demonstrated that this compound can inhibit the proliferation of neuroendocrine tumor cells, an effect that is particularly pronounced through its action on SSTR4[1]. This suggests a potential for this compound to control tumor growth in addition to managing hormonal hypersecretion.

| Cellular Effect | SSTR2-mediated | SSTR4-mediated | SSTR5-mediated |

| Inhibition of Hormone Secretion | Yes | Likely | Yes |

| Inhibition of Cell Proliferation | Yes | Yes (Potent) | Yes |

| Induction of Apoptosis | Yes | Under Investigation | Yes |

Table 2: Summary of Cellular Effects Mediated by this compound through Different SSTR Subtypes in Pituitary Adenomas.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound in pituitary adenomas.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for different SSTR subtypes.

Protocol:

-

Membrane Preparation:

-

Pituitary adenoma tissue or cells expressing SSTRs are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors)[10].

-

The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes.

-

The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, incubate a fixed amount of membrane protein with a constant concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14) and increasing concentrations of unlabeled this compound[10][11][12].

-

Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the log concentration of this compound.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity.

Protocol:

-

Cell Culture and Treatment:

-

Culture pituitary adenoma cells (e.g., GH3 or AtT-20 cells) or primary human pituitary adenoma cells in appropriate media.

-

Pre-incubate the cells with this compound at various concentrations for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production[6][7].

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

-

-

Data Analysis:

-

Plot the cAMP concentration as a function of this compound concentration.

-

Determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

-

Western Blot for ERK Phosphorylation

This method is used to assess the effect of this compound on the MAPK/ERK signaling pathway.

Protocol:

-

Cell Treatment and Lysis:

-

Culture pituitary adenoma cells and serum-starve them to reduce basal ERK phosphorylation.

-

Treat the cells with this compound for various time points.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Immunoblotting:

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) and total ERK.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.

-

Conclusion

This compound is a potent, multi-receptor somatostatin analog with a distinct mechanism of action in pituitary adenomas. Its ability to act as a full agonist at SSTR2, SSTR4, and SSTR5 leads to the effective inhibition of hormone secretion and cell proliferation through the modulation of key signaling pathways, including the adenylyl cyclase/cAMP, PI3K/Akt, and MAPK/ERK pathways. The unique activity of this compound at SSTR4 may provide additional therapeutic benefits, particularly in tumors resistant to other SSAs. Further research into the specific downstream signaling of SSTR4 and clinical investigations will continue to elucidate the full therapeutic potential of this compound in the management of pituitary adenomas.

References

- 1. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Somatostatin-14 and somatostatin-28 pretreatment down-regulate somatostatin-14 receptors and have biphasic effects on forskolin-stimulated cyclic adenosine, 3',5'-monophosphate synthesis and adrenocorticotropin secretion in mouse anterior pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The effects of somatostatin analogue therapy on pituitary tumor volume in patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. 4.9. Radioligand Binding Assay [bio-protocol.org]

- 12. giffordbioscience.com [giffordbioscience.com]

Veldoreotide's Mechanism of Action and Signaling Pathways

An In-depth Technical Guide to the Downstream Effects of Veldoreotide on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated downstream effects of this compound on gene expression. This compound is a synthetic somatostatin analogue with high affinity for somatostatin receptors 2, 4, and 5 (SSTR2, SSTR4, and SSTR5)[1][2]. Its mechanism of action as a full agonist at these receptors triggers a cascade of intracellular signaling events that ultimately modulate gene expression, leading to its therapeutic effects, including the inhibition of hormone secretion and cell proliferation[1][2].

While direct, large-scale transcriptomic studies on this compound are not yet publicly available, this guide extrapolates the likely downstream gene expression changes based on the well-characterized signaling pathways of its target receptors.

This compound exerts its effects by binding to and activating SSTR2, SSTR4, and SSTR5, which are G-protein coupled receptors (GPCRs)[1][2]. The activation of these receptors initiates several key signaling pathways:

-

Inhibition of Adenylyl Cyclase: A primary mechanism of somatostatin receptor signaling is the inhibition of adenylyl cyclase activity through the activation of inhibitory G-proteins (Gi/o). This leads to a decrease in intracellular cyclic AMP (cAMP) levels[3].

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Somatostatin receptors can influence the MAPK/ERK pathway, which is crucial for cell proliferation and survival. The effect can be either inhibitory or stimulatory depending on the cell type and context[3].

-

Activation of Phosphotyrosine Phosphatases (PTPs): SSTR activation can lead to the activation of PTPs, such as SHP-1 and SHP-2. These phosphatases can dephosphorylate key signaling proteins, thereby modulating various cellular processes including cell growth and apoptosis.

-

Modulation of Ion Channels: Somatostatin receptors can regulate the activity of ion channels, particularly potassium (K+) and calcium (Ca2+) channels, leading to changes in membrane potential and intracellular calcium concentrations[4].

These signaling events converge on the nucleus to regulate the activity of various transcription factors, thereby altering the expression of a wide range of genes.

Signaling Pathway Diagrams

Caption: this compound signaling cascade.

Predicted Downstream Effects on Gene Expression

The activation of the aforementioned signaling pathways by this compound is predicted to modulate the expression of numerous genes involved in cell cycle control, apoptosis, hormone synthesis, and secretion. The following table summarizes the anticipated effects.

| Signaling Pathway | Key Transcription Factor(s) | Predicted Effect on Gene Expression | Example Target Genes | Function of Target Genes |

| Adenylyl Cyclase / cAMP / PKA | CREB (cAMP response element-binding protein) | Downregulation (due to decreased cAMP) | CCND1 (Cyclin D1), FOS, JUN | Cell cycle progression, proliferation, apoptosis |

| MAPK Pathway | AP-1 (Fos/Jun), Elk-1 | Modulation (inhibition or activation) | p21WAF1/CIP1, p27Kip1 | Cell cycle arrest |

| Phosphotyrosine Phosphatases (PTPs) | STATs (Signal Transducer and Activator of Transcription) | Dephosphorylation and inactivation leading to downregulation of target genes | BCL2, MCL1 | Inhibition of apoptosis |

| Ion Channel Modulation | - | Indirect effects on gene expression through changes in intracellular Ca2+ | Genes encoding hormones (e.g., GH, Prolactin) | Hormone synthesis and secretion |

Experimental Protocols

To validate the predicted downstream effects of this compound on gene expression, the following experimental approaches are recommended.

RNA Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive and quantitative view of the transcriptome.

Objective: To identify and quantify all RNA transcripts in a cell population treated with this compound compared to a control group.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a neuroendocrine tumor cell line expressing SSTR2, SSTR4, and SSTR5) in appropriate media.

-

Treat cells with a therapeutically relevant concentration of this compound or a vehicle control for a specified time course (e.g., 6, 12, 24 hours).

-

Harvest cells and immediately lyse them in a buffer that preserves RNA integrity (e.g., TRIzol).

-

-

RNA Extraction and Quality Control:

-

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8).

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA.

-

Fragment the remaining RNA.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second strand of cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in response to this compound treatment.

-

Conduct pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.

-

Caption: RNA-Seq experimental workflow.

Quantitative Real-Time PCR (qPCR)

qPCR is used to validate the expression changes of specific genes identified by RNA-Seq or to analyze a smaller set of candidate genes.

Objective: To measure the relative expression levels of specific target genes.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Extract high-quality total RNA as described for RNA-Seq.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

-

Primer Design and Validation:

-

Design primers specific to the target genes and a set of stable housekeeping genes (e.g., GAPDH, ACTB).

-

Validate primer efficiency and specificity.

-

-

qPCR Reaction:

-

Set up qPCR reactions containing cDNA, primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan).

-

Run the reactions on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping genes.

-

Conclusion

This compound, through its agonist activity at SSTR2, SSTR4, and SSTR5, is poised to modulate a complex network of genes that regulate key cellular processes in neuroendocrine and other cell types. While this guide provides a predicted framework of these downstream effects based on established signaling pathways, further experimental validation using techniques such as RNA-Seq and qPCR is essential to fully elucidate the transcriptomic signature of this compound. Such studies will be invaluable for a deeper understanding of its therapeutic mechanisms and for the identification of potential biomarkers of response.

References

Veldoreotide: An In-depth Technical Review of a Novel Somatostatin Analog

For Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

Veldoreotide (also known as DG3173 or somatoprim) is a novel synthetic somatostatin analog (SSA) that was under preclinical and clinical development for the treatment of acromegaly and potentially other neuroendocrine tumors.[1][2] Developed by Strongbridge Biopharma, which was later acquired by Xeris Biopharma, this compound exhibits a unique receptor binding profile, showing agonist activity at somatostatin receptor subtypes 2 (SSTR2), 4 (SSTR4), and 5 (SSTR5).[1][3][4] This technical guide synthesizes the available preclinical and clinical information on the pharmacokinetics and pharmacodynamics of this compound, highlighting its mechanism of action and developmental status. While detailed in vivo pharmacokinetic and quantitative pharmacodynamic data from animal or human studies are not extensively available in the public domain, this paper will present the known cellular and molecular pharmacology and discuss the general methodologies for evaluating such compounds.

Introduction

Somatostatin is a naturally occurring peptide hormone that regulates a wide range of physiological processes by binding to five distinct G-protein coupled somatostatin receptors (SSTR1-5).[5] Its therapeutic potential is limited by a very short half-life of 1-3 minutes.[5] This has led to the development of stable synthetic somatostatin analogs (SSAs) like octreotide and lanreotide, which are mainstays in the treatment of acromegaly and neuroendocrine tumors. These first-generation SSAs primarily target SSTR2. This compound emerged as a next-generation SSA with a broader receptor binding profile, offering the potential for improved efficacy, particularly in patients who are unresponsive to existing therapies.[3][6]

Pharmacodynamics

Mechanism of Action

This compound exerts its pharmacological effects by acting as a full agonist at SSTR2, SSTR4, and SSTR5.[3][4] Activation of these receptors triggers a cascade of intracellular signaling events, primarily through the inhibition of adenylyl cyclase and the modulation of ion channels, leading to a decrease in hormone secretion and cellular proliferation.[3][5]

The signaling pathway is initiated by the binding of this compound to the extracellular domain of the SSTRs. This induces a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G-proteins (Gi/o). The activated Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The βγ subunits can directly modulate other effector proteins, such as inwardly rectifying potassium channels (leading to hyperpolarization) and voltage-gated calcium channels (leading to reduced calcium influx). These events culminate in the inhibition of hormone secretion and the arrest of cell growth.

Figure 1: this compound Signaling Pathway.

In Vitro Studies

In vitro studies have been crucial in elucidating the pharmacodynamic profile of this compound. These studies have primarily utilized cell lines expressing specific somatostatin receptors to assess binding affinity, agonist activity, and downstream cellular effects.

Table 1: Summary of In Vitro Pharmacodynamic Data for this compound

| Parameter | Cell Line | Receptor Subtype(s) | Result | Reference(s) |

| Receptor Binding | - | SSTR2, SSTR4, SSTR5 | Binds with high affinity | [3] |

| G-Protein Signaling | HEK293 | SSTR2, SSTR4, SSTR5 | Full agonist activity | [3][4] |

| BON-1 | SSTR2, SSTR4, SSTR5 | High potency and efficacy | [3] | |

| Chromogranin A (CgA) Secretion | BON-1 expressing SSTR4 | SSTR4 | Greater reduction compared to SSTR2 and SSTR5 expressing cells | [3] |

| Cell Proliferation | BON-1 expressing SSTR4 | SSTR4 | Greater inhibition than somatostatin-14 | [3] |

Pharmacokinetics

Detailed in vivo pharmacokinetic data for this compound, including absorption, distribution, metabolism, excretion (ADME), bioavailability, half-life, and clearance, are not publicly available. The development of this compound was reported to be in the preclinical and Phase II stages, but specific results from these studies have not been widely published.[1] An extended-release formulation was being investigated, suggesting a focus on achieving sustained therapeutic concentrations.[2][7]

General Experimental Protocols for In Vivo Pharmacokinetic Studies

Standard preclinical pharmacokinetic studies are essential to characterize the ADME properties of a new chemical entity like this compound. These studies are typically conducted in at least two animal species (one rodent and one non-rodent) before advancing to human trials.

Figure 2: General Workflow for Preclinical Pharmacokinetic Studies.

A typical experimental protocol would involve:

-

Animal Models: Healthy male and female Sprague-Dawley rats and Beagle dogs are commonly used.

-

Dosing: Single intravenous (IV) bolus, subcutaneous (SC), and oral (PO) administration of this compound at various dose levels.

-

Sample Collection: Serial blood samples are collected at predetermined time points post-dosing. Urine and feces are collected over a specified period to assess excretion pathways.

-

Bioanalysis: Plasma, urine, and fecal samples are processed and analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of this compound and any potential metabolites.

-

Pharmacokinetic Analysis: The concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine key pharmacokinetic parameters.

In Vivo Efficacy Studies

While specific in vivo efficacy data for this compound is scarce in peer-reviewed literature, the primary pharmacodynamic effect of interest is the suppression of growth hormone (GH) secretion in the context of acromegaly. Preclinical studies likely involved animal models of pituitary adenomas or GH hypersecretion.

General Experimental Protocols for In Vivo Efficacy Studies

In vivo efficacy studies for a compound like this compound would typically involve the following:

Figure 3: General Workflow for In Vivo Efficacy Studies.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are often used, xenografted with a pituitary adenoma cell line that secretes GH (e.g., GH3 cells).

-

Treatment: Once tumors are established, animals are treated with this compound at different doses and schedules, compared to a vehicle control and a positive control (e.g., octreotide).

-

Efficacy Endpoints: The primary endpoints would be the inhibition of tumor growth (measured by caliper) and the reduction in circulating levels of GH and insulin-like growth factor 1 (IGF-1), which are measured by ELISA or other immunoassays from blood samples.

Developmental Status and Future Directions

This compound was granted orphan drug designation by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of acromegaly.[2][7] It progressed to Phase II clinical trials.[1] However, recent public disclosures on the continued development of this compound have been limited following the acquisition of Strongbridge Biopharma by Xeris Biopharma.

The unique SSTR4 agonism of this compound suggests potential therapeutic applications beyond acromegaly, including in other neuroendocrine tumors and possibly in conditions involving inflammation and pain, where SSTR4 is implicated.[3] Further research and clinical development would be necessary to explore these possibilities.

Conclusion

This compound is a promising next-generation somatostatin analog with a distinct pharmacodynamic profile characterized by potent agonism at SSTR2, SSTR4, and SSTR5. In vitro studies have demonstrated its potential to inhibit hormone secretion and cell proliferation. However, a comprehensive understanding of its in vivo pharmacokinetics and pharmacodynamics is hampered by the limited availability of public data. Should the development of this compound be pursued, the publication of data from preclinical and clinical studies will be critical for the scientific and medical communities to fully appreciate its therapeutic potential and clinical utility.

References

- 1. This compound - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]

- 2. xerispharma.com [xerispharma.com]

- 3. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. DG3173 (somatoprim), a unique somatostatin receptor subtypes 2-, 4- and 5-selective analogue, effectively reduces GH secretion in human GH-secreting pituitary adenomas even in Octreotide non-responsive tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sec.gov [sec.gov]

Veldoreotide: A Technical Guide to Chemical Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veldoreotide, also known as COR-005, is a synthetic cyclic octapeptide and a somatostatin analogue. It exhibits a high binding affinity for somatostatin receptors (SSTR), particularly subtypes 2, 4, and 5. This targeted binding profile makes this compound a person of interest for therapeutic applications, including the treatment of acromegaly. The chemical structure of this compound incorporates a unique cyclization via an ornithine-derived linker, enhancing its stability and pharmacokinetic profile compared to native somatostatin. This guide provides an in-depth overview of the chemical synthesis and purification of this compound, based on established principles of solid-phase peptide synthesis and reversed-phase high-performance liquid chromatography.

Chemical Structure and Properties

The amino acid sequence of this compound is cyclo(Ornithine-acetic acid-Phe-Trp-D-Trp-Lys-Thr-Phe-Gly). The cyclization is formed by an amide bond between the amino group of the N-terminal ornithine-derived linker and the C-terminal glycine.

| Property | Value |

| Molecular Formula | C60H74N12O10 |

| Amino Acid Sequence | Oaa-Phe-Trp-D-Trp-Lys-Thr-Phe-Gly |

| Cyclization | Head-to-tail via Ornithine-acetic acid linker |

| Binding Profile | SSTR2, SSTR4, SSTR5 agonist |

Chemical Synthesis

The synthesis of this compound is best achieved through a systematic approach involving Solid-Phase Peptide Synthesis (SPPS), followed by on-resin cyclization, cleavage from the resin, and final purification. The Fmoc/tBu strategy is a suitable and widely used method for this process.

Experimental Workflow for this compound Synthesis

Caption: Workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocols

1. Resin Preparation and First Amino Acid Attachment:

-

Resin: 2-Chlorotrityl chloride (2-CTC) resin is a suitable solid support, allowing for mild cleavage conditions that preserve the cyclic peptide structure.

-

Procedure:

-

Swell the 2-CTC resin in dichloromethane (DCM).

-

Dissolve Fmoc-Gly-OH and diisopropylethylamine (DIPEA) in DCM.

-

Add the amino acid solution to the swollen resin and agitate.

-

After the reaction is complete, cap any unreacted sites using a mixture of methanol and DIPEA in DCM.

-

Wash the resin extensively with DCM and dimethylformamide (DMF).

-

2. Solid-Phase Peptide Synthesis (SPPS) Cycles: The linear peptide is assembled on the resin-bound glycine in a stepwise manner. Each cycle consists of two main steps: Fmoc deprotection and amino acid coupling.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.

-

Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.

-

-

Amino Acid Coupling:

-

Activate the carboxyl group of the incoming Fmoc-protected amino acid using a coupling agent. A common and effective coupling cocktail is HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and agitate until the coupling is complete, as monitored by a ninhydrin test.

-

Wash the resin with DMF and DCM.

-

This cycle is repeated for each amino acid in the sequence: Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Phe-OH, and finally the protected ornithine-acetic acid linker.

3. On-Resin Cyclization:

-

Selective Deprotection: The protecting group on the side chain of the ornithine-acetic acid linker (e.g., an allyl or Dde group) is selectively removed while the peptide remains attached to the resin and other side-chain protecting groups are intact.

-

Cyclization:

-

The newly deprotected side-chain amino group of the ornithine linker is then coupled with the deprotected N-terminal amino group of the peptide chain.

-

This intramolecular cyclization is typically mediated by a coupling agent such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA in DMF.

-

4. Cleavage and Global Deprotection:

-

Once cyclization is complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups (e.g., Boc, tBu, Trt) are removed simultaneously.

-

Cleavage Cocktail: A common cleavage cocktail consists of trifluoroacetic acid (TFA) with scavengers to protect sensitive residues. A typical mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).

-

Procedure:

-

Treat the resin with the cleavage cocktail.

-

After the specified reaction time, filter the resin and collect the filtrate.

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the crude peptide and wash with cold ether.

-

Dry the crude peptide under vacuum.

-

Purification of this compound

The crude this compound peptide is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity.

Experimental Workflow for this compound Purification

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol for RP-HPLC Purification

-

Instrumentation: A preparative HPLC system equipped with a UV detector is required.

-

Column: A C18 stationary phase is typically used for peptide purification.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of a solvent mixture compatible with the mobile phase (e.g., a small amount of acetonitrile in Mobile Phase A).

-

Inject the dissolved sample onto the equilibrated C18 column.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 60 minutes.

-

Monitor the elution profile at a wavelength of 220 nm or 280 nm (due to the presence of Tryptophan residues).

-

Collect fractions corresponding to the main peak.

-

Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity and mass of the peptide using mass spectrometry (e.g., ESI-MS).

-

Pool the pure fractions and lyophilize to obtain the final purified this compound as a white, fluffy powder.

-

This compound Signaling Pathway

This compound, as a somatostatin analogue, exerts its effects by binding to and activating specific G-protein coupled receptors (GPCRs), namely SSTR2, SSTR4, and SSTR5. This activation triggers downstream signaling cascades that lead to various cellular responses.

Caption: Simplified signaling pathway of this compound.

Conclusion

The chemical synthesis and purification of this compound is a multi-step process that relies on well-established methodologies in peptide chemistry. Solid-phase peptide synthesis provides an efficient route to the linear precursor, while on-resin cyclization offers a robust method for forming the macrocyclic structure. Subsequent cleavage and purification by RP-HPLC are critical for obtaining a highly pure final product suitable for research and potential clinical applications. Understanding the detailed experimental protocols and the underlying chemical principles is essential for the successful production of this compound and other complex cyclic peptides.

An In-depth Technical Guide on the Cellular Uptake and Intracellular Trafficking of Veldoreotide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veldoreotide is a synthetic somatostatin analog with high affinity for somatostatin receptors (SSTR), particularly subtypes 2, 4, and 5.[1] As a full agonist at these receptors, this compound holds therapeutic potential for various conditions, including neuroendocrine tumors where these receptors are often overexpressed.[1][2] Understanding the cellular uptake and intracellular trafficking of this compound is paramount for optimizing its therapeutic efficacy and developing targeted drug delivery strategies. This technical guide provides a comprehensive overview of the current knowledge on the cellular fate of this compound and related somatostatin analogs, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.

While direct quantitative data on the internalization and trafficking of this compound is limited, this guide draws upon analogous data from other well-studied SSTR2 agonists to provide a robust model for its cellular behavior.

Data Presentation

Table 1: Pharmacological Profile of this compound

| Parameter | SSTR2 | SSTR4 | SSTR5 | Cell Line | Reference |

| Efficacy (Emax) | 98.4% | 99.5% | 96.9% | HEK293 | [1] |

| Potency (EC50) | High | High | High | BON-1 | [1] |

Table 2: Analogous Quantitative Data for SSTR2 Agonist Internalization and Trafficking

| Parameter | Value | Agonist/Radiotracer | Cell Line | Reference |

| Internalization Rate (t½) | ~9.86 - 11.42 min | Arginine-Vasopressin (AVP) at V1a Receptor | HEK293 | |

| Maximal Internalization | ~6% of total added activity after 30 min | 125I-TOC | MCF-7/pSIG | [3] |

| Recycling of Internalized Ligand | 75-85% | 125I-SRIF-14 & 125I-BIM-23027 | CHO-sst2 | |

| Subcellular Localization (24h) | Nucleus: 19.5 ± 1.4% Mitochondria: 21.1 ± 3.6% | 64Cu-TETA-OC | AR42J | [4] |

| Subcellular Localization (24h) | Nucleus: 6.0 ± 1.0% | 111In-DTPA-OC | AR42J | [4] |

Signaling and Internalization Pathway of this compound

The binding of this compound to SSTR2, SSTR4, or SSTR5 initiates a cascade of intracellular events, leading to G-protein activation and subsequent signaling. This agonist binding also triggers receptor-mediated endocytosis, a critical process for signal modulation and therapeutic payload delivery.

Caption: this compound binds to SSTRs, initiating signaling and clathrin-mediated endocytosis.

Intracellular Trafficking and Fate of this compound

Following internalization, the this compound-SSTR complex is trafficked through the endosomal pathway. The fate of the complex, whether it is recycled back to the cell surface or targeted for degradation, is a critical determinant of the duration of signaling and the intracellular accumulation of the drug.

Caption: Intracellular fate of the this compound-SSTR complex.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol is used to determine the binding affinity of this compound to SSTR2, SSTR4, and SSTR5.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing human SSTR2, SSTR4, or SSTR5 are prepared by homogenization in ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors), followed by centrifugation to pellet the membranes. The final pellet is resuspended in assay buffer.[5]

-

Competitive Binding: A fixed concentration of a suitable radioligand (e.g., 125I-[Tyr11]-SRIF-14 or a more stable analog like 125I-[Tyr3]-octreotide) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.[6]

-

Incubation: The reaction is incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.[5]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. The filters are then washed with ice-cold wash buffer.[5]

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Receptor Internalization Assay

This assay quantifies the agonist-induced internalization of SSTRs.

a) Fluorescence-Based Assay (e.g., DERET):

-

Cell Preparation: HEK293 cells stably expressing SNAP-tagged SSTR2, SSTR4, or SSTR5 are plated in 96-well plates.[7]

-

Receptor Labeling: Cell surface receptors are labeled with a cell-impermeable fluorescent donor (e.g., SNAP-Lumi4®-Tb) for 1 hour at 4°C. Excess label is removed by washing.[7]

-

Agonist Stimulation: Cells are stimulated with various concentrations of this compound at 37°C for different time points to induce internalization.

-

Signal Detection: A free energy acceptor is added to the medium. When the receptor is at the cell surface, energy transfer from the donor to the acceptor occurs, quenching the donor's luminescence. Upon internalization, the donor is sequestered from the acceptor, leading to an increase in the donor's fluorescence lifetime.[7] The fluorescence is measured using a time-resolved fluorescence reader.

-

Data Analysis: The rate and extent of internalization are quantified by the change in the fluorescence signal over time.

b) Radioligand-Based Assay:

-

Cell Culture: Cells expressing the target SSTR are grown in 12-well plates.

-

Ligand Incubation: Cells are incubated with a radiolabeled somatostatin analog (e.g., 125I-TOC) at 37°C for various time points (e.g., 30, 60, 90, 120 minutes).[3]

-

Removal of Surface-Bound Ligand: After incubation, cells are placed on ice, and the surface-bound radioligand is removed by washing with an acidic buffer (e.g., 50 mM glycine, 150 mM NaCl, pH 2.7).

-

Quantification of Internalized Ligand: The cells are lysed, and the intracellular radioactivity, representing the internalized ligand, is measured using a gamma counter.

-

Data Analysis: The amount of internalized radioactivity is expressed as a percentage of the total radioactivity added to the cells.

Subcellular Fractionation for Localization Studies

This protocol is used to determine the distribution of internalized this compound within different cellular compartments.

Methodology:

-

Cell Treatment: Cells are incubated with radiolabeled this compound for a specific duration to allow for internalization and trafficking.

-

Cell Lysis: Cells are harvested and lysed using a hypotonic buffer and mechanical disruption (e.g., Dounce homogenizer or passage through a fine-gauge needle).

-

Differential Centrifugation: The cell lysate is subjected to a series of centrifugation steps at increasing speeds to separate different organelles based on their size and density.

-

Low-speed centrifugation (e.g., 1,000 x g): Pellets nuclei and intact cells.

-

Medium-speed centrifugation (e.g., 10,000 x g): Pellets mitochondria from the supernatant of the first spin.

-

High-speed centrifugation (e.g., 100,000 x g): Pellets microsomes (including endoplasmic reticulum and Golgi fragments) from the supernatant of the second spin. The resulting supernatant is the cytosolic fraction.

-

-

Quantification: The amount of radioactivity in each fraction is measured to determine the subcellular distribution of the radiolabeled this compound.

Confocal Microscopy for Visualization of Trafficking

This method allows for the direct visualization of the internalization and intracellular trafficking of fluorescently labeled this compound or SSTRs.

Methodology:

-

Cell Preparation: Cells expressing a fluorescently tagged SSTR (e.g., SSTR2-GFP) are grown on glass coverslips.

-

Ligand Stimulation: Cells are treated with fluorescently labeled this compound or an unlabeled agonist to induce receptor internalization.

-

Live-Cell Imaging: The trafficking of the fluorescently tagged receptor is monitored in real-time using a spinning-disk confocal microscope.[8] Images are captured at regular intervals.

-

Fixed-Cell Imaging and Co-localization: Alternatively, cells are fixed at different time points after agonist stimulation. They are then immunostained for markers of specific organelles (e.g., EEA1 for early endosomes, LAMP1 for lysosomes).

-

Image Analysis: The images are analyzed to determine the co-localization of the receptor with different organelle markers, providing insights into its trafficking pathway.[9] Quantitative co-localization analysis can be performed using software like ImageJ.

Logical Workflow for Studying this compound's Cellular Fate

Caption: A logical workflow for the comprehensive study of this compound's cellular uptake and trafficking.

References

- 1. Pharmacological Characterization of this compound as a Somatostatin Receptor 4 Agonist [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Subcellular localization of radiolabeled somatostatin analogues: implications for targeted radiotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantifying receptor trafficking and colocalization with confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Veldoreotide's Impact on Growth Hormone Secretion In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veldoreotide, a synthetic somatostatin analog, has emerged as a promising therapeutic agent for conditions characterized by excessive growth hormone (GH) secretion, such as acromegaly. Its unique binding profile, targeting somatostatin receptor subtypes 2 (SSTR2), 4 (SSTR4), and 5 (SSTR5), distinguishes it from other somatostatin analogs and suggests a potential for broader efficacy. This technical guide provides an in-depth overview of the in vitro effects of this compound on GH secretion, compiling available quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Quantitative Data on this compound's Efficacy

This compound has demonstrated potent inhibitory effects on GH secretion in various in vitro models, including primary cultures of human pituitary adenomas and fetal pituitary cells. The available data highlights its efficacy, particularly in tumors that may be less responsive to other somatostatin analogs.

Inhibition of Growth Hormone Secretion

Studies on primary cultures of human GH-secreting pituitary adenomas have shown that this compound (also referred to as PTR-3173 or somatoprim in some literature) effectively suppresses GH release. In one key study, this compound demonstrated a 35% suppression of GH secretion at a concentration of 100 nM[1]. Furthermore, in cultures of human fetal pituitary cells, this compound achieved a maximal suppression of GH release by 54% at a concentration of 10 nM[1].

A comparative analysis with the SSTR2-preferring analog, octreotide, in eight different GH-secreting adenoma cultures revealed that this compound was more potent in three of the tumors, while octreotide was superior in two. Three of the adenomas did not show a significant response to either compound, suggesting variability in receptor expression and signaling among tumors[1]. This finding underscores the potential clinical advantage of this compound's broader receptor profile.

| Cell Type | This compound Concentration | % GH Inhibition | Reference |

| Human GH-Secreting Pituitary Adenoma | 100 nM | 35% | [1] |

| Human Fetal Pituitary | 10 nM | 54% (maximal) | [1] |

Table 1: Summary of this compound's Inhibitory Effect on Growth Hormone Secretion in Vitro

Receptor Activation Profile

The mechanism of action of this compound is initiated by its binding to and activation of SSTR2, SSTR4, and SSTR5. The efficacy of this compound in activating these receptors has been quantified in human embryonic kidney 293 (HEK293) cells stably expressing the individual receptor subtypes.

| Receptor Subtype | This compound Emax (%) |

| SSTR2 | 98.4 |

| SSTR4 | 99.5 |

| SSTR5 | 96.9 |

Table 2: Efficacy (Emax) of this compound in Activating Somatostatin Receptor Subtypes

Experimental Protocols

The following sections detail the methodologies typically employed in the in vitro assessment of this compound's effect on GH secretion.

Primary Culture of Human Pituitary Adenoma Cells

A crucial aspect of studying the direct effects of compounds on hormone secretion is the use of primary cell cultures derived from patient tumors.

Objective: To isolate and culture functional human pituitary adenoma cells for subsequent treatment with this compound.

Materials:

-

Freshly resected human GH-secreting pituitary adenoma tissue

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Dispase or Collagenase

-

DNase I

-

Sterile culture plates and flasks

Procedure:

-

Tissue Collection and Transport: Immediately following surgical resection, the adenoma tissue is placed in sterile, ice-cold DMEM supplemented with antibiotics and transported to the laboratory.

-

Mechanical and Enzymatic Dissociation: The tissue is washed with sterile phosphate-buffered saline (PBS) and minced into small fragments (approximately 1 mm³). The fragments are then incubated in a solution of dispase or collagenase and DNase I at 37°C with gentle agitation to achieve a single-cell suspension.

-

Cell Filtration and Seeding: The cell suspension is filtered through a sterile nylon mesh to remove undigested tissue. The cells are then washed, counted, and seeded onto culture plates or flasks at a desired density in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Culture: The cells are maintained in a humidified incubator at 37°C with 5% CO₂. The culture medium is changed every 2-3 days.

In Vitro Growth Hormone Secretion Assay

This assay is designed to quantify the amount of GH released by the cultured pituitary adenoma cells in response to various stimuli and inhibitory compounds like this compound.

Objective: To determine the dose-dependent effect of this compound on GH secretion from cultured pituitary adenoma cells.

Materials:

-

Primary cultures of human pituitary adenoma cells

-

Serum-free DMEM

-

This compound stock solution (in a suitable solvent, e.g., sterile water or DMSO)

-

Growth Hormone-Releasing Hormone (GHRH) or other secretagogues (e.g., forskolin)

-

Reagents for GH measurement (e.g., ELISA kit)

Procedure:

-

Cell Plating: Primary pituitary adenoma cells are seeded into multi-well plates (e.g., 24-well or 48-well plates) and allowed to adhere and stabilize for a period of 24-72 hours.

-

Pre-incubation and Wash: The culture medium is removed, and the cells are washed with serum-free DMEM to remove any residual serum components. The cells are then pre-incubated in serum-free medium for a defined period (e.g., 1-2 hours).

-

Treatment: The pre-incubation medium is replaced with fresh serum-free DMEM containing various concentrations of this compound. Control wells receive the vehicle alone. In some experiments, a secretagogue such as GHRH is added to stimulate GH secretion, and the inhibitory effect of this compound is assessed in the presence of this stimulation.

-

Incubation: The cells are incubated with the treatment solutions for a specific duration (e.g., 4, 24, or 72 hours) at 37°C.

-

Sample Collection: At the end of the incubation period, the culture medium (supernatant) is collected from each well. The supernatants are then centrifuged to remove any cellular debris and stored at -20°C or -80°C until GH measurement.

-

GH Quantification: The concentration of GH in the collected supernatants is determined using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The amount of GH secreted is typically normalized to the total protein content or cell number in each well. The results are often expressed as a percentage of the control (untreated) or stimulated control. Dose-response curves are generated to determine parameters such as the half-maximal inhibitory concentration (IC₅₀).

Signaling Pathways and Visualizations

This compound exerts its inhibitory effect on GH secretion by activating a cascade of intracellular signaling events upon binding to SSTR2, SSTR4, and SSTR5 on the surface of pituitary somatotrophs. These G-protein coupled receptors (GPCRs) are primarily coupled to inhibitory G-proteins (Gαi/o), which trigger multiple downstream pathways.

Experimental Workflow for In Vitro GH Secretion Assay

Caption: Workflow for assessing this compound's effect on GH secretion in vitro.

This compound Signaling Pathway in Pituitary Somatotrophs

The binding of this compound to SSTR2, SSTR4, and SSTR5 initiates a series of intracellular events that converge to inhibit GH secretion.

Caption: this compound's inhibitory signaling cascade in pituitary somatotrophs.

The primary mechanisms of action are:

-

Inhibition of Adenylyl Cyclase: Activation of Gαi subunits inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), a key enzyme in the signaling cascade that promotes GH gene transcription and vesicle exocytosis.

-

Modulation of Ion Channel Activity:

-

Inhibition of Voltage-Gated Calcium Channels: The Gβγ subunits of the activated G-protein can directly inhibit voltage-gated Ca²⁺ channels, reducing the influx of calcium ions. Since calcium is a critical trigger for the fusion of GH-containing secretory vesicles with the plasma membrane, this inhibition directly curtails GH release.

-

Activation of Potassium Channels: The Gβγ subunits can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization makes it more difficult for the cell to reach the threshold for action potential firing, further reducing the opening of voltage-gated Ca²⁺ channels.

-

-

Activation of Phosphotyrosine Phosphatases (PTPs): Somatostatin receptor activation can also stimulate the activity of PTPs, such as SHP-1 and SHP-2. These enzymes can dephosphorylate and inactivate various signaling proteins involved in cell growth and proliferation, although their direct role in the acute inhibition of GH secretion is less well-defined.

Conclusion

This compound is a potent inhibitor of GH secretion in vitro, acting through a multi-receptor mechanism involving SSTR2, SSTR4, and SSTR5. Its ability to suppress GH release in a broader range of pituitary adenomas compared to SSTR2-selective analogs highlights its therapeutic potential. The in vitro methodologies described in this guide provide a framework for the continued investigation of this compound and other novel somatostatin analogs. A deeper understanding of the intricate signaling pathways activated by this compound will be crucial for optimizing its clinical application and for the development of next-generation therapies for disorders of GH excess.

References

Veldoreotide: A Multi-Targeted Somatostatin Analogue for the Inhibition of Neuroendocrine Tumor Proliferation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neuroendocrine tumors (NETs) represent a heterogeneous group of malignancies with a rising incidence. The overexpression of somatostatin receptors (SSTRs) on NET cells provides a key therapeutic target. Veldoreotide (formerly COR-005) is a novel somatostatin analogue with a unique binding profile, acting as a full agonist at SSTR2, SSTR4, and SSTR5. This technical guide consolidates the current preclinical evidence on this compound's mechanism of action, focusing on its role in inhibiting NET proliferation. We present quantitative data from key studies, detail experimental methodologies, and illustrate the implicated signaling pathways. The available data suggests this compound's potential as a potent anti-proliferative agent in NETs, warranting further investigation into its clinical utility for this indication.

Introduction

Somatostatin analogues (SSAs) are a cornerstone in the management of well-differentiated neuroendocrine tumors, primarily through their anti-secretory and anti-proliferative effects.[1] These effects are mediated by a family of five G-protein coupled receptors (SSTR1-5). First-generation SSAs, such as octreotide and lanreotide, exhibit a high affinity for SSTR2.[1] this compound is a newer SSA distinguished by its full agonist activity at SSTR2, SSTR4, and SSTR5.[2] This multi-receptor targeting may offer a broader and more potent anti-tumor activity compared to SSAs with a more restricted receptor profile.

This document provides a comprehensive overview of the preclinical data supporting the role of this compound in inhibiting NET proliferation. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action and its therapeutic potential.

This compound's Receptor Binding and Activation Profile

This compound has been pharmacologically characterized as a full agonist at human SSTR2, SSTR4, and SSTR5. Its activity has been assessed in preclinical studies using human embryonic kidney (HEK293) cells and the human pancreatic neuroendocrine tumor cell line, BON-1.

Data Presentation

The following tables summarize the quantitative data on this compound's efficacy and potency at its target receptors.

| Table 1: this compound Efficacy (Emax %) in Activating SSTR Subtypes in HEK293 Cells | |||

| Compound | SSTR2 (Emax %) | SSTR4 (Emax %) | SSTR5 (Emax %) |

| This compound | 98.4% | 99.5% | 96.9% |

| Octreotide | Not Reported | 27.4% | Not Reported |

| Pasireotide | Not Reported | 52.0% | Not Reported |

| SS-14 (native somatostatin) | Comparable to this compound | Comparable to this compound | Comparable to this compound |

| Table 2: Anti-proliferative and Anti-secretory Effects of this compound in BON-1 Cells | |

| Parameter | Result |

| Inhibition of Cell Proliferation (wild-type BON-1 cells) | Similar to SS-14 |

| Inhibition of Cell Proliferation (SSTR4-expressing BON-1 cells) | 71.2% (this compound) vs. 79.7% (SS-14) |

| Inhibition of Chromogranin A (CgA) Secretion (SSTR2-expressing cells) | 80.3% of control |

| Inhibition of Chromogranin A (CgA) Secretion (SSTR4-expressing cells) | 65.3% of control |

| Inhibition of Chromogranin A (CgA) Secretion (SSTR5-expressing cells) | 77.6% of control |

Mechanism of Action: Inhibition of Neuroendocrine Tumor Proliferation

The anti-proliferative effects of somatostatin analogues are mediated through the activation of complex intracellular signaling pathways upon binding to SSTRs. While direct studies on this compound's downstream signaling are limited, its agonist activity at SSTR2, SSTR4, and SSTR5 suggests the involvement of established SSA-mediated anti-proliferative pathways.

SSTR-Mediated Signaling Pathways

Activation of SSTRs, particularly SSTR2, by SSAs leads to the recruitment and activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2.[3][4] These phosphatases play a crucial role in dephosphorylating key components of pro-proliferative signaling cascades, leading to their inactivation. The primary pathways inhibited by SSTR activation are the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][5]

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and proliferation. SSTR-mediated activation of SHP-1 and SHP-2 can dephosphorylate and inactivate components of this pathway, leading to a reduction in cell proliferation.[1][6]

-

MAPK/ERK Pathway: This pathway is also critical for cell proliferation and differentiation. Its inhibition by SSTR-activated phosphatases contributes to the anti-proliferative effects of SSAs.[7]

The activation of these pathways ultimately leads to cell cycle arrest, primarily through the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, and the induction of apoptosis (programmed cell death).[3][8]

Role of SSTR4 in NET Proliferation

While the roles of SSTR2 and SSTR5 in mediating the anti-proliferative effects of SSAs are well-established, the function of SSTR4 is less understood.[3] The potent agonism of this compound at SSTR4 suggests that this receptor may play a significant role in its anti-tumor activity. Preclinical data indicates that in BON-1 cells engineered to express SSTR4, this compound inhibits cell proliferation more effectively than the native somatostatin SS-14. This highlights the potential of targeting SSTR4 in NETs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Culture and Transfection

-

Cell Line: Human pancreatic neuroendocrine tumor cell line, BON-1.

-

Culture Medium: DMEM/F-12 medium supplemented with 10% fetal bovine serum.

-

Transfection: BON-1 cells are stably transfected with plasmids encoding human SSTR2, SSTR4, or SSTR5 using a suitable transfection reagent (e.g., Lipofectamine). Selection of stable clones is achieved by culturing in a medium containing a selection antibiotic (e.g., G418).

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Protocol:

-

Seed BON-1 cells (wild-type or SSTR-transfected) in 96-well plates at a density of 5 x 10³ cells/well.

-

Allow cells to attach and grow for 24 hours.

-

Treat cells with varying concentrations of this compound or a vehicle control.

-

Incubate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell proliferation is calculated as a percentage of the control (vehicle-treated) cells.

-

Chromogranin A (CgA) Secretion Assay

This assay quantifies the amount of CgA, a key biomarker for NETs, secreted by the cells.

-

Protocol:

-

Seed BON-1 cells in 24-well plates.

-

Once confluent, wash the cells with a serum-free medium.

-

Treat the cells with this compound or control in a serum-free medium for a specified time (e.g., 4 hours).

-

Collect the supernatant.

-

Measure the concentration of CgA in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Normalize the CgA concentration to the total protein content of the cells in each well.

-

Clinical Development Status

As of late 2025, there are no active or recently completed clinical trials specifically investigating this compound for the treatment of neuroendocrine tumors.[2] The highest phase of development reported for this compound is Phase II for the treatment of Acromegaly.[2] The development for neuroendocrine tumors is currently listed as "no development reported".[2] Strongbridge Biopharma, the developer of this compound, was acquired by Xeris Biopharma Holdings in 2021.[9]

Future Perspectives and Conclusion

This compound presents a promising therapeutic strategy for neuroendocrine tumors due to its unique multi-receptor targeting profile, including potent agonism at SSTR4. Preclinical studies have demonstrated its efficacy in inhibiting NET cell proliferation and hormone secretion. The detailed mechanisms underlying its action, particularly the specific downstream signaling events following SSTR4 activation, remain an area for further investigation.

The lack of current clinical trial activity for this compound in the context of NETs is a notable gap. Future research should focus on elucidating the precise molecular pathways modulated by this compound in NET cells and initiating well-designed clinical trials to evaluate its safety and efficacy in patients. Such studies will be crucial in determining the ultimate role of this novel somatostatin analogue in the evolving landscape of neuroendocrine tumor therapeutics.

References

- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 2. This compound - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]

- 3. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Upregulation of PI3K/Akt and MAP Kinase Pathways is Associated with Resistance of Microtubule-Targeting Drugs in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. netrf.org [netrf.org]

- 9. xerispharma.com [xerispharma.com]

Veldoreotide: A Technical Guide to its Molecular Structure and Conformational Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veldoreotide is a synthetic cyclic peptide and a somatostatin analog with significant therapeutic potential. Its efficacy is intrinsically linked to its molecular structure and conformational flexibility, which govern its binding affinity and selectivity for somatostatin receptor subtypes. This technical guide provides a comprehensive overview of the molecular structure of this compound, outlines the experimental and computational methodologies employed for its conformational analysis, and details its pharmacological profile. While specific three-dimensional structural data for this compound is not publicly available, this document describes the established protocols used for closely related somatostatin analogs, offering a robust framework for its study.

Molecular Structure of this compound

This compound is a cyclic octapeptide. Its primary structure and key chemical identifiers are summarized below.

| Identifier | Value |

| Molecular Formula | C₆₀H₇₄N₁₂O₁₀ |

| IUPAC Name | 2-[(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3,18-dibenzyl-6-[(1R)-1-hydroxyethyl]-12,15-bis(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20,25-octaoxo-1,4,7,10,13,16,19,24-octazacyclooctacos-1-yl]acetamide[1] |

| CAS Number | 252845-37-7[1] |

| Synonyms | Somatoprim, COR-005, PTR-3173[1] |

The chemical structure of this compound is depicted in Figure 1.

Figure 1. Chemical Structure of this compound

Conformational Analysis: Methodologies

The three-dimensional conformation of cyclic peptides like this compound is critical for their biological activity. The conformational landscape is typically explored using a combination of experimental and computational techniques.

Experimental Protocols

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[2][3] For a peptide like this compound, the following experimental protocol would be typical:

-

Sample Preparation:

-

Dissolve 1-5 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1).

-

The concentration should be in the millimolar range (e.g., ~0.6 mM).[4]

-

Add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).[2][4]

-

1D ¹H NMR: Provides initial information on the number and type of protons.

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify protons within the same amino acid spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's folding. Mixing times are varied to build up NOE cross-peaks.

-

2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the same residue.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.[4]

-

-

Data Analysis and Structure Calculation:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton and carbon resonances to specific atoms in the this compound sequence.

-

Integrate the cross-peaks in the NOESY spectra to derive interproton distance restraints.

-

Use the distance and dihedral angle restraints as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.

-

X-ray crystallography can provide a high-resolution, solid-state structure of this compound.[5][6]

-

Crystallization:

-

Data Collection:

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain the electron density map of the crystal.

-

Fit the known atomic structure of this compound into the electron density map.

-

Refine the atomic coordinates to obtain the final, high-resolution 3D structure.

-

Computational Protocols

MD simulations provide insights into the dynamic nature of this compound's conformation in a simulated physiological environment.[8][9]

-

System Setup:

-

Start with an initial 3D structure of this compound (e.g., from NMR or a homology model).

-

Place the peptide in a simulation box filled with a chosen water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation:

-

Energy-minimize the system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

-